molecular formula C11H15BrO7 B016767 (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 3068-31-3

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B016767
CAS RN: 3068-31-3
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-YTWAJWBKSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran compounds often involves the Koenigs–Knorr reaction or similar methodologies. For instance, the synthesis of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound with a somewhat related structure, was achieved through the Koenigs–Knorr reaction of 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide and n-propanol, indicating the versatility of glycosylation reactions in constructing the pyran ring system (Mönch et al., 2013).

Molecular Structure Analysis

The crystal structure of a related compound, [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, reveals a 3,4-dihydro-2H-pyran ring adopting a distorted half-boat conformation, which highlights the conformational flexibility of the pyran ring and the influence of substituents on its geometry (Zukerman-Schpector et al., 2015).

Scientific Research Applications

  • Enantiospecific Synthesis : The enantiospecific synthesis of this compound enables the production of tetrahydro-2H-pyranols with high enantiomeric excess, which is crucial in organic synthesis for achieving stereoselectivity (Deschenaux et al., 1989).

  • Convenient Preparation and Applications in Organic Synthesis : The synthesized compound offers a convenient method for preparation, avoiding undesired ortho-products, and has potential applications in organic synthesis and chemistry research (Liu et al., 2008).

  • Intermediate for C-Aryl Glycosides Synthesis : It serves as a convenient intermediate for the synthesis of C-aryl glycosides, particularly due to its double bond availability for further oxygenation (Brimble et al., 2002).

  • Endoperoxide Synthesis : The compound is used for the synthesis of various endoperoxides and their conversion into endoperoxide-dihydro-2H-pyrans, which has implications in medicinal chemistry (Peng et al., 2011).

  • SGLT2 Inhibitor in Medical Research : It is a novel SGLT2 inhibitor, which is significant in medical research, particularly in the study of diabetes and related metabolic disorders (Liu et al., 2008).

  • Synthesis of Sugar Imines : The compound is also significant in the synthesis of new sugar imine molecules, which have applications in chemistry, medicine, and biology (Mohammed et al., 2020).

  • Crystal Structure Analysis : Research on its crystal structure suggests a distorted half-boat conformation of the 3,4-dihydro-2H-pyran ring, which is important in understanding its chemical behavior (Zukerman-Schpector et al., 2015).

  • Potential in Synthesizing Neuroactive Steroids : The reaction of certain derivatives of this compound is useful in the convergent syntheses of lucibufagins and bufadienolides, which are neuroactive steroids (Liu & Meinwald, 1996).

properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451921
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS RN

3068-31-3
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
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Citations

For This Compound
1
Citations
KL Xu, L Yu - Journal of the Chinese Chemical Society, 2020 - Wiley Online Library
Gastrodin is a very important and well‐known bioactive glycoside compound in Chinese medicine. It is also known as a drug with neuroprotective function. Here, a practical diversified …
Number of citations: 1 onlinelibrary.wiley.com

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